molecular formula C25H28N2O4 B11228077 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

Cat. No.: B11228077
M. Wt: 420.5 g/mol
InChI Key: KUAYWMJSXSNXQN-UHFFFAOYSA-N
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Description

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is a complex organic compound that features an indole ring and a benzodioxepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide typically involves multi-step organic reactionsThe benzodioxepin moiety is then synthesized separately and coupled with the indole derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different amine derivatives .

Scientific Research Applications

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes or receptors, modulating their activity. The benzodioxepin moiety may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-acetyl-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide is unique due to its specific combination of the indole and benzodioxepin rings, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]acetamide

InChI

InChI=1S/C25H28N2O4/c1-16(2)25(18-9-10-22-23(13-18)31-12-6-11-30-22)26-24(29)15-27-14-20(17(3)28)19-7-4-5-8-21(19)27/h4-5,7-10,13-14,16,25H,6,11-12,15H2,1-3H3,(H,26,29)

InChI Key

KUAYWMJSXSNXQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C

Origin of Product

United States

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